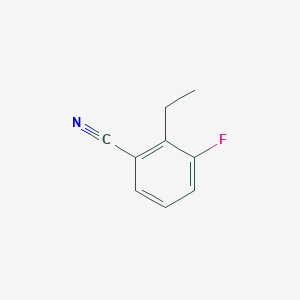

2-Ethyl-3-fluorobenzonitrile

Description

2-Ethyl-3-fluorobenzonitrile is a benzonitrile derivative featuring an ethyl group at the 2-position and a fluorine atom at the 3-position of the aromatic ring. This structure combines electron-donating (ethyl) and electron-withdrawing (fluorine) substituents, influencing its electronic, physical, and chemical properties. Such compounds are critical intermediates in pharmaceuticals and agrochemicals, where substituent positioning modulates reactivity, solubility, and bioavailability .

Properties

IUPAC Name |

2-ethyl-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEGSGMSYHLXEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-fluorobenzonitrile typically involves the introduction of the ethyl and fluorine substituents onto a benzonitrile core. One common method is the fluorination of 2-ethylbenzonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Conversely, oxidation reactions can convert the ethyl group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

Substitution: Formation of substituted benzonitriles with various functional groups.

Reduction: Formation of 2-ethyl-3-fluorobenzylamine.

Oxidation: Formation of 2-ethyl-3-fluorobenzoic acid.

Scientific Research Applications

2-Ethyl-3-fluorobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-fluorobenzonitrile depends on its specific application. In chemical reactions, the presence of the fluorine atom can influence the reactivity and selectivity of the compound. The nitrile group can act as an electron-withdrawing group, affecting the compound’s reactivity in nucleophilic substitution and other reactions. In biological systems, the compound’s interactions with enzymes or receptors can be studied to understand its potential effects and pathways.

Comparison with Similar Compounds

Research Findings and Trends

- Fluorine’s Role : Fluorination enhances metabolic stability and binding affinity in drug candidates, as seen in 2-/3-fluorobenzonitriles .

- Ethyl vs. Ethoxy : Ethyl improves lipophilicity for membrane penetration in pharmaceuticals, whereas ethoxy enhances solubility for industrial applications .

- Industrial Relevance: Companies like Ningbo Innopharmchem specialize in scaling multi-step syntheses of fluorinated benzonitriles, underscoring their commercial demand .

Biological Activity

2-Ethyl-3-fluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with an ethyl group at the 2-position and a fluorine atom at the 3-position, along with a nitrile functional group. The presence of the fluorine atom can enhance the lipophilicity and bioavailability of the compound, making it a valuable candidate for drug development.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For example, derivatives within this chemical class have shown effectiveness against various bacterial strains. A study demonstrated that fluoroaryl derivatives significantly reduced mutagenicity induced by sodium azide (NaN3) and benzo[a]pyrene (B[a]P), suggesting potential antimutagenic properties that could be leveraged in therapeutic contexts .

Enzyme Inhibition

Molecular docking studies have been employed to explore the interaction of this compound with specific enzymes, particularly those involved in metabolic pathways. The compound has been investigated for its inhibitory action on α-glucosidase, an enzyme relevant for diabetes management. The binding affinity and mechanism of action were analyzed through computational methods, indicating that modifications to the compound could enhance its efficacy as a therapeutic agent.

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. Antioxidants play a crucial role in protecting cellular components from oxidative damage. Studies suggest that fluoroaryl derivatives demonstrate high antioxidant activity, which correlates with their ability to promote DNA repair mechanisms .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Nitration of Ethylbenzene : Ethylbenzene can be nitrated to form nitro derivatives, which are subsequently fluorinated.

- Fluorination Reactions : The introduction of fluorine can be performed using reagents such as Selectfluor or other fluorinating agents under controlled conditions.

Case Studies

-

Antimicrobial Activity : A study conducted on various fluoroaryl compounds found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development.

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli This compound 32 64 Control (Standard Antibiotic) 8 16 - Enzyme Interaction : In molecular docking studies targeting α-glucosidase, this compound showed favorable binding interactions with key residues involved in substrate recognition. The calculated binding energy was -5.4 kcal/mol, indicating strong affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.